N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of furan and benzothiazole rings, which are known for their significant biological and pharmacological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of furan derivatives with benzothiazole carboxylic acid under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
For instance, the initial step may involve the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with benzothiazole-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan rings in the compound can be oxidized to form furanones under the influence of oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include furanones, alcohols, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential antibacterial, antifungal, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity and stability make it a valuable building block in organic chemistry.
Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The furan and benzothiazole rings can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: Contains a furan ring substituted with a sulfanylmethyl group.
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Contains a furan ring and an oxadiazole ring.
2-(Furan-2-yl) [1,3]thiazolo [4,5-b]pyridine: Contains a furan ring and a thiazole ring.
Uniqueness
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide is unique due to the presence of both furan and benzothiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it more versatile compared to other similar compounds. Its ability to undergo various chemical reactions and form stable complexes with metals further enhances its applicability in different fields of research.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-16(17-20-13-4-1-2-5-14(13)25-17)19-11-18(22,12-7-9-23-10-12)15-6-3-8-24-15/h1-10,22H,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZVNGIEGRDXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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